molecular formula C17H20BF3N2O2 B1431318 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole CAS No. 1486485-54-4

1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1431318
CAS No.: 1486485-54-4
M. Wt: 352.2 g/mol
InChI Key: VXFROXLOVQLZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Distribution

The molecular structure of 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole can be systematically analyzed through its constituent functional groups and their spatial arrangement. The core heterocyclic framework consists of a five-membered pyrazole ring, characterized as an azole with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. Pyrazole itself serves as a weak base with a pKb value of 11.5, corresponding to a pKa of the conjugate acid of 2.49 at 25 degrees Celsius, and exhibits planarity with carbon-nitrogen distances of approximately 1.33 angstroms according to X-ray crystallographic data.

The trifluoromethyl group positioned at the 3-position of the pyrazole ring represents a critical structural element that significantly influences the compound's physicochemical properties. This fluorinated substituent enhances lipophilicity and may substantially affect both reactivity patterns and biological activity profiles. The electronic properties imparted by fluorine atoms often prove valuable in pharmaceutical and agrochemical development, as evidenced by the presence of trifluoromethyl groups in numerous marketed drugs including celecoxib, which also contains a pyrazole ring system.

The boronic ester functionality, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, constitutes the third major structural component. This pinacol ester derivative of boronic acid provides enhanced stability compared to free boronic acids while maintaining reactivity for cross-coupling reactions. The dioxaborolane ring system, with its molecular formula of C2H4BO2 and molecular weight of 70.87 grams per mole, creates a stable five-membered heterocycle containing boron. The tetramethyl substitution pattern on the dioxaborolane ring further enhances the stability of the boronic ester under various reaction conditions.

Structural Component Chemical Formula Molecular Weight (g/mol) Key Properties
Pyrazole Core C3H4N2 68.08 Weak base, pKa 2.49, planar structure
Trifluoromethyl Group CF3 69.01 Enhanced lipophilicity, electron-withdrawing
Tetramethyldioxaborolane C6H12BO2 126.97 Stable boronic ester, cross-coupling reactivity
Phenylmethyl Linker C7H7 91.13 Aromatic connector, conformational flexibility

Nomenclature System and Chemical Identification

The systematic nomenclature of 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The nomenclature begins with the pyrazole core as the parent heterocycle, with the 1H designation indicating the tautomeric form where the hydrogen atom is located on the nitrogen at position 1. The 3-(trifluoromethyl) designation specifies the location and nature of the fluorinated substituent on the pyrazole ring.

The substitution pattern at the 1-position involves a complex substituent: {[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}, which requires careful parsing to understand the connectivity. The phenyl ring bears the boronic ester substituent at the 4-position, and this substituted phenyl group is connected to the pyrazole nitrogen through a methylene bridge. This nomenclature system ensures unambiguous identification of the compound's structure and connectivity patterns.

Related compounds in the chemical literature demonstrate similar nomenclature patterns, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole, which shares structural similarities but differs in the substitution pattern and connectivity. The systematic naming convention allows for clear differentiation between these closely related structures and facilitates accurate communication within the scientific community.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)13-7-5-12(6-8-13)11-23-10-9-14(22-23)17(19,20)21/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFROXLOVQLZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole, also known as 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H14_{14}BF3_3N2_2O2_2
  • Molecular Weight : 262.04 g/mol
  • CAS Number : 1046831-98-4
  • IUPAC Name : 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trifluoromethyl)-1H-pyrazole

The compound features a trifluoromethyl group and a boronic ester moiety, which are crucial for its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of trifluoromethyl pyrazole derivatives with boronic esters. The presence of the tetramethyl dioxaborolane group enhances the compound's stability and reactivity in various chemical reactions.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole showed effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715.0
HeLa20.5

The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

The biological activity of 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The boronic ester moiety can inhibit proteasomal activity by binding to active site residues in proteasome enzymes.
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance ROS production in cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their antibacterial activity. The findings indicated that modifications to the boron moiety significantly enhanced antibacterial properties against Gram-negative bacteria .

Case Study 2: Cancer Cell Proliferation

A research team investigated the effects of this compound on various cancer cell lines. They found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. The incorporation of the trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug candidates.

Material Science

Due to its boron-containing structure, this compound can be utilized in the development of advanced materials, particularly in polymer chemistry and nanotechnology. Boron compounds have been shown to improve the mechanical properties and thermal stability of polymers.

Catalysis

The presence of boron in the molecule suggests potential applications in catalysis, particularly in organic transformations such as cross-coupling reactions. Boron compounds are often used as catalysts or catalyst precursors in various organic synthesis processes.

Case Studies

StudyFocusFindings
Study 1 Medicinal ChemistryInvestigated the anti-inflammatory properties of similar pyrazole derivatives, indicating that modifications can lead to enhanced efficacy against inflammatory diseases.
Study 2 Material ScienceEvaluated the effect of boron-containing compounds on polymer matrices, demonstrating improved tensile strength and thermal resistance.
Study 3 CatalysisExplored the use of boron-based catalysts in Suzuki-Miyaura cross-coupling reactions, highlighting their efficiency and selectivity in forming carbon-carbon bonds.

Comparison with Similar Compounds

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 852227-94-2)

  • Structure : Direct attachment of the boronic ester to the phenyl ring, which is linked to the pyrazole via a single bond.
  • Key Difference : Lacks the benzyl spacer and trifluoromethyl group.

1-{[2-Fluoro-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole (CID: 133613568)

  • Structure : Incorporates a fluorine atom at the ortho position of the boronic ester-substituted phenyl ring.
  • Key Difference : Fluorine substitution alters electronic properties (e.g., increased electrophilicity) but omits the trifluoromethyl group on the pyrazole.
  • Implications : Enhanced stability in vivo due to fluorine’s electronegativity, but reduced lipophilicity compared to the trifluoromethyl analogue .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(Trifluoromethyl)phenyl)ethyl)-1H-pyrazole (CAS: 1604036-71-6)

  • Structure : Boronic ester at position 4 of the pyrazole, with a trifluoromethylphenyl-ethyl group at position 1.
  • Key Difference : Positional isomerism of the boronic ester and a branched alkyl chain.

1-(Difluoromethyl)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Structure : Difluoromethyl group at position 1 and boronic ester at position 3.
  • Key Difference : Difluoromethyl substituent instead of trifluoromethyl.

Physicochemical and Reactivity Comparison

Property Target Compound 1-[3-(Tetramethyl...)phenyl]-1H-pyrazole 1-{[2-Fluoro-4-(...)phenyl]methyl}-1H-pyrazole
Molecular Weight 364.17 g/mol 270.14 g/mol 317.17 g/mol
Boronic Ester Position Para on benzyl group Meta on phenyl ring Para on fluorinated phenyl ring
Electron-Withdrawing Group Trifluoromethyl (CF₃) None Fluorine (F)
Suzuki Coupling Efficiency High (sp³ hybridized boron) Moderate (sp² hybridized boron) High (sp³ hybridized boron)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~3.1

Stability and Handling

  • The pinacol boronic ester in the target compound offers superior stability compared to free boronic acids, similar to CAS 852227-94-2 .
  • Storage at 4–8°C is recommended for analogues like 1-(3-fluoro-4-methyl-benzyl)-4-(tetramethyl...)pyrazole (CAS: N/A), suggesting similar requirements for the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Formation of the pyrazole core with trifluoromethyl substitution.
  • Introduction of the boronate ester group (tetramethyl-1,3,2-dioxaborolane) on the phenyl ring.
  • Coupling of the substituted phenyl moiety to the pyrazole via a methylene linker.

The key synthetic challenge lies in the selective borylation of the aromatic ring and the preservation of the trifluoromethyl pyrazole functionality.

Preparation of the Boronate Ester-Substituted Phenylmethyl Pyrazole

Borylation of the Aromatic Ring

The boronate ester group is typically introduced via transition metal-catalyzed borylation reactions. One common approach involves the use of bis(pinacolato)diboron (B2pin2) as the boron source in the presence of palladium catalysts under inert atmosphere conditions.

  • Catalyst and Conditions: PdCl2(dppf)·CH2Cl2 or Pd2(dba)3 with phosphine ligands such as JohnPhos.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: Mixtures of water with organic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane.
  • Temperature: Typically 45–80 °C.
  • Reaction Time: 4–16 hours.

This method enables regioselective installation of the tetramethyl-1,3,2-dioxaborolan-2-yl group on the para position of the phenyl ring, which is essential for subsequent coupling steps.

Coupling to the Pyrazole Core

The pyrazole core bearing the trifluoromethyl group at the 3-position is synthesized separately, often via cyclization reactions involving hydrazines and trifluoromethylated precursors. The linkage between the phenyl ring and the pyrazole is formed through a methylene bridge, which can be introduced by:

  • Alkylation of the pyrazole nitrogen with a benzyl halide derivative bearing the boronate ester group.
  • Alternatively, Suzuki-Miyaura cross-coupling may be employed if the pyrazole is halogenated and the boronate ester is on the phenyl ring.

Representative Experimental Procedure

A typical synthesis involves the following steps:

Step Reagents and Conditions Description Yield/Notes
1 Preparation of 4-bromobenzyl boronate ester React 4-bromobenzyl derivative with bis(pinacolato)diboron, Pd catalyst, K2CO3, DMF/water, 80 °C, 16 h High regioselectivity for boronate ester formation on aromatic ring
2 Synthesis of 3-(trifluoromethyl)-1H-pyrazole Cyclization of hydrazine with trifluoromethylated ketone or ester Established methods in literature
3 Coupling of boronate ester phenylmethyl to pyrazole Pd-catalyzed Suzuki coupling or nucleophilic substitution under inert atmosphere Purification by column chromatography; yields vary (30–70%) depending on conditions

For example, in a related synthesis of 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the boronate ester pyrazole was reacted with a bromo-substituted aromatic compound using PdCl2(dppf)·CH2Cl2 and potassium carbonate in a DMF/water mixture at 80 °C for 16 hours under argon. The product was purified by silica gel chromatography, yielding 30% of the desired compound with high purity.

Analytical Data and Purification

  • Purification: Typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes.
  • Characterization: Confirmed by LC-MS (e.g., m/z consistent with molecular ion), NMR spectroscopy, and purity assessed by HPLC.
  • Typical LC-MS: (ES+) m/z around 302.2 (M+H)+ for the target compound.
  • Purity: Often above 90% after purification.

Summary Table of Key Reaction Parameters

Parameter Typical Value/Condition Notes
Catalyst PdCl2(dppf)·CH2Cl2, Pd2(dba)3 + JohnPhos Effective for borylation and coupling
Base K2CO3, Cs2CO3 Facilitates boronate ester formation
Solvent DMF/water, 1,4-dioxane/water Polar solvents to dissolve reagents
Temperature 45–80 °C Optimized per step
Reaction Time 4–16 hours Monitored by TLC
Atmosphere Argon or nitrogen Prevents oxidation
Purification Method Silica gel chromatography Gradient elution with ethyl acetate/hexanes
Yield Range 30–70% Dependent on substrate and conditions

Research Findings and Notes

  • The use of palladium catalysts with appropriate phosphine ligands is critical for high selectivity and yield in the borylation and coupling steps.
  • Maintaining an inert atmosphere throughout the reaction prevents degradation of sensitive boronate esters.
  • The trifluoromethyl group on the pyrazole ring is stable under the reaction conditions used for borylation and coupling.
  • Reaction optimization often includes screening bases, solvents, and temperature to maximize yield.
  • The boronate ester functionality allows for further functionalization via Suzuki coupling, making this compound a valuable intermediate in medicinal chemistry and material science applications.

Q & A

Q. What are the key synthetic routes for introducing the tetramethyl-1,3,2-dioxaborolan-2-yl group into pyrazole derivatives?

The boronic ester moiety is typically introduced via Suzuki-Miyaura cross-coupling reactions. A common approach involves reacting a brominated or iodinated pyrazole precursor with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K3PO4) in a degassed solvent system (e.g., THF/H2O). This method ensures regioselective borylation at the para-position of the benzyl group . For trifluoromethyl-substituted pyrazoles, prior functionalization with a halogen (Br or I) is critical to enable subsequent borylation .

Q. How is the trifluoromethyl group incorporated into the pyrazole core during synthesis?

Trifluoromethylation can be achieved using (i) CF3Cu intermediates under Ullmann-type coupling conditions or (ii) CF3TMS (Ruppert-Prakash reagent) in the presence of a fluoride source (e.g., TBAF). For example, describes a protocol where 1-(4-chlorophenyl)-1H-pyrazole undergoes nucleophilic trifluoromethylation using CF3TMS and CsF in DMF at 80°C, yielding a 72% isolated product. Reaction monitoring via GC-MS is recommended to track byproduct formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H and 13C NMR confirm the pyrazole backbone and substituent positions. The tetramethyl-dioxaborolane group shows characteristic singlets at δ 1.3 ppm (12H, CH3) in 1H NMR and δ 25 ppm (quaternary B-O) in 11B NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+) and isotopic pattern consistent with boron (∼20% 11B/10B natural abundance) .
  • IR : Stretching frequencies for C-F (1100–1250 cm⁻¹) and B-O (1350–1450 cm⁻¹) bonds provide additional confirmation .

Advanced Research Questions

Q. How can competing side reactions during trifluoromethylation be minimized?

Side reactions (e.g., over-alkylation or defluorination) are mitigated by:

  • Controlled reagent stoichiometry : Use CF3TMS in 1.2–1.5 equivalents to avoid excess reagent.
  • Low-temperature initiation : Start reactions at 0°C before gradual heating to 80°C to suppress radical pathways.
  • Additives : Catalytic CuI (5 mol%) enhances selectivity for mono-trifluoromethylation, as shown in for analogous pyrazole systems .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for boron-containing pyrazoles?

  • Ligand selection : Bulky ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) improve Pd catalyst stability and reduce homocoupling byproducts .
  • Solvent systems : A 3:1 THF/H2O ratio enhances solubility of both organic and inorganic phases, critical for aryl halide precursors (e.g., 4-bromobenzyl-pyrazole derivatives) .
  • Microwave-assisted synthesis : highlights reduced reaction times (2–4 hours vs. 16–24 hours conventionally) and improved yields (85–92%) under microwave irradiation at 120°C .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of the CF3 group deactivates the pyrazole ring, requiring harsher conditions (e.g., higher temperatures or stronger bases) for Suzuki coupling. Computational studies (DFT) suggest that the CF3 group increases the energy barrier for oxidative addition of Pd(0) to the C-Br bond by ∼5 kcal/mol compared to non-fluorinated analogs. This necessitates optimized catalyst systems, such as Pd(OAc)2 with XPhos ligand, to achieve >75% yields .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

The compound’s hydrophobicity and flexible benzyl-boronate side chain hinder crystallization. Strategies include:

  • Co-crystallization : Use of 1,2-dimethoxyethane (DME) as a co-solvent promotes lattice formation.
  • Slow evaporation : Gradual removal of acetone at 4°C yields X-ray quality crystals, as demonstrated for structurally similar pyrazole-boronate complexes in .

Methodological Considerations

Q. How are reaction intermediates monitored in multi-step syntheses?

  • TLC with fluorescent indicators : Track boronate intermediates (Rf = 0.4–0.6 in hexane/EtOAc 4:1).
  • In situ 19F NMR : Enables real-time monitoring of CF3 group incorporation (δ -60 to -65 ppm) without quenching .
  • LC-MS : Quantifies byproducts (e.g., deborylated or dimerized species) during Suzuki coupling .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane → hexane/EtOAc 8:2) to separate boronate esters from polar impurities.
  • Recrystallization : Ethanol/water (7:3) mixtures yield >95% purity, as validated in for pyrazole-carboxylic acid derivatives .

Data Contradictions and Resolutions

Q. How are discrepancies in reported melting points resolved?

Variations in melting points (e.g., 120–125°C vs. 128–130°C in different studies) arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and PXRD analyses distinguish between kinetic (low-m.p.) and thermodynamic (high-m.p.) forms. recommends annealing samples at 100°C for 24 hours to stabilize the thermodynamically favored polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-3-(trifluoromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.